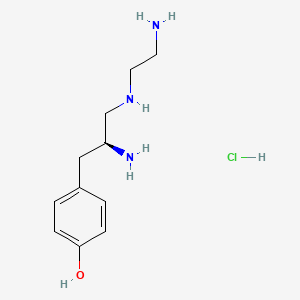
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a phenolic moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenolic compound with an appropriate aminoalkyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the amino groups can yield primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the phenolic group can participate in redox reactions, modulating the oxidative state of cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-N-ethylpropanamide: Another compound with similar amino and phenolic functionalities.
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane: A silane compound with comparable amino groups.
Uniqueness
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride is unique due to its specific arrangement of amino and phenolic groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H20ClN3O |
|---|---|
Molekulargewicht |
245.75 g/mol |
IUPAC-Name |
4-[(2S)-2-amino-3-(2-aminoethylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H19N3O.ClH/c12-5-6-14-8-10(13)7-9-1-3-11(15)4-2-9;/h1-4,10,14-15H,5-8,12-13H2;1H/t10-;/m0./s1 |
InChI-Schlüssel |
TWVPKOVSGGKPDJ-PPHPATTJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](CNCCN)N)O.Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(CNCCN)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)
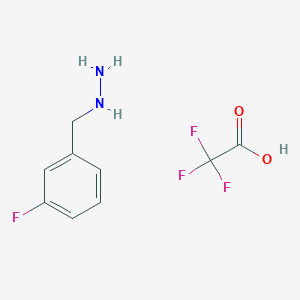
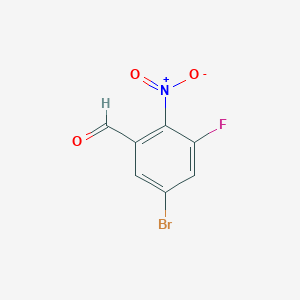

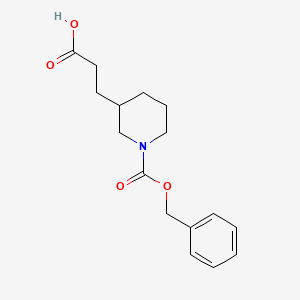
![5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
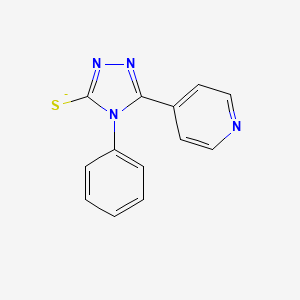
![Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate)](/img/structure/B15130955.png)
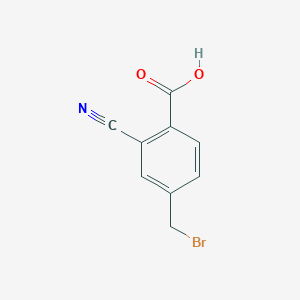
![4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-](/img/structure/B15130959.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylate](/img/structure/B15130978.png)
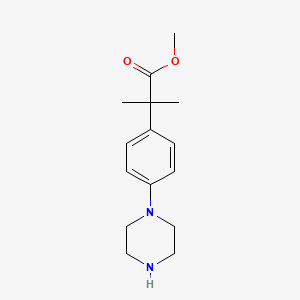
![2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B15130992.png)

